3-chloro-10H-phenothiazine 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-10H-phenothiazine 5,5-dioxide is a chemical compound with the molecular formula C12H8ClNO2S. It is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-10H-phenothiazine 5,5-dioxide typically involves the chlorination of phenothiazine followed by oxidation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The oxidation step can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide back to the parent phenothiazine compound.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenothiazine.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
3-chloro-10H-phenothiazine 5,5-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-10H-phenothiazine 5,5-dioxide involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
2-chlorophenothiazine: Another chlorinated derivative with similar chemical properties.
10-phenylphenothiazine: A phenyl-substituted derivative with unique photophysical properties.
Uniqueness
3-chloro-10H-phenothiazine 5,5-dioxide is unique due to the presence of both chlorine and dioxide functional groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry, where its reactivity and stability are advantageous.
Properties
CAS No. |
61174-90-1 |
---|---|
Molecular Formula |
C12H8ClNO2S |
Molecular Weight |
265.72 g/mol |
IUPAC Name |
3-chloro-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C12H8ClNO2S/c13-8-5-6-10-12(7-8)17(15,16)11-4-2-1-3-9(11)14-10/h1-7,14H |
InChI Key |
LCFMEEPUHFWABL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2(=O)=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.